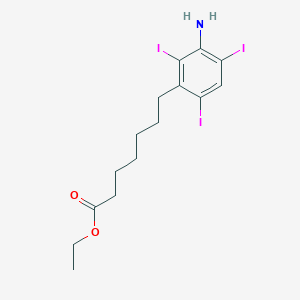

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Descripción general

Descripción

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a synthetic organic compound with the molecular formula C15H20I3NO2 This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate typically involves multiple steps. One common method starts with the iodination of a phenyl ring to introduce the three iodine atoms at the 2, 4, and 6 positions. This is followed by the introduction of an amino group at the 3 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl heptanoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to remove the iodine atoms or convert the ester group to an alcohol.

Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Deiodinated compounds or alcohol derivatives.

Substitution: Compounds with different functional groups replacing the iodine atoms.

Aplicaciones Científicas De Investigación

Hepatocyte-Selective Delivery Systems

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is primarily known for its role in developing hepatocyte-selective oil-in-water emulsions. These emulsions are designed to enhance the delivery of lipophilic or amphipathic compounds specifically to liver cells (hepatocytes), leveraging the natural lipid transport system of the body.

Imaging Applications

The compound has been investigated as a contrast agent in imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). Its high iodine content makes it particularly useful for enhancing the visibility of liver lesions.

Case Studies and Research Findings

- Imaging Efficacy : A study demonstrated that oil-in-water emulsions containing this compound significantly improved the detection of expansive lesions in the liver compared to traditional water-soluble contrast agents. These emulsions showed enhanced imaging characteristics due to their selective uptake by hepatocytes .

- Clinical Trials : The efficacy of these formulations has been tested in both animal models and human subjects, showing promising results in terms of safety and diagnostic performance. However, some adverse reactions were noted, including fever and hypotension, which necessitated further research into optimizing formulation stability and safety profiles .

Therapeutic Applications

Beyond imaging, this compound has potential therapeutic applications due to its ability to deliver drugs directly to liver cells.

Potential Therapeutics

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems aimed at treating liver diseases or conditions requiring targeted therapy. Its amphipathic nature allows for the encapsulation of various therapeutic agents, enhancing their solubility and stability .

- Research Directions : Ongoing studies are exploring its use in delivering chemotherapeutic agents specifically to liver tumors, thereby increasing local drug concentrations while reducing systemic exposure and side effects .

Mecanismo De Acción

The mechanism of action of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity to certain proteins, leading to changes in their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects on biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 7-(3-amino-2,4,6-diiodophenyl)heptanoate: Similar structure but with two iodine atoms.

Ethyl 7-(3-amino-2,4,6-trifluorophenyl)heptanoate: Similar structure but with fluorine atoms instead of iodine.

Ethyl 7-(3-amino-2,4,6-trichlorophenyl)heptanoate: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is unique due to the presence of three iodine atoms, which can significantly enhance its properties, such as its ability to participate in diagnostic imaging

Actividad Biológica

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a heptanoate chain and a triiodophenyl group. The presence of iodine in the phenyl ring enhances its potential for biological activity, particularly in imaging and therapeutic applications. Its molecular formula is C16H22I3N and it has a molecular weight of 493.1 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .

- Cellular Uptake : The compound's lipophilic nature allows it to penetrate cellular membranes effectively, facilitating its uptake into cells where it can exert its effects on intracellular targets .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The following table summarizes key findings from relevant studies:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HeLa | 10 | Induced apoptosis | |

| MCF-7 | 20 | Inhibited proliferation | |

| A549 | 15 | Reduced viability |

Imaging Applications

The iodinated structure of this compound makes it a candidate for use as a contrast agent in imaging techniques such as computed tomography (CT). Its high iodine content enhances radiopacity, allowing for better visualization of tissues during imaging procedures .

Case Studies

- Case Study on Tumor Imaging : A study investigated the use of this compound as a contrast agent in animal models. Results indicated significant enhancement in tumor visibility compared to standard contrast agents, suggesting its potential utility in clinical settings .

- Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in partial responses in several cases. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies have shown that peak plasma concentrations are achieved within one hour post-administration. The compound is metabolized predominantly by hepatic enzymes and excreted via urine.

Propiedades

IUPAC Name |

ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRSTVREZNQBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161466-39-3 | |

| Record name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.